molecular formula C20H12F4N2O4 B3683204 N-(4-fluorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

N-(4-fluorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

Cat. No.: B3683204
M. Wt: 420.3 g/mol
InChI Key: JQVIUXOYZFUQFU-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with fluorophenyl, nitrophenoxy, and trifluoromethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom, which can be achieved using reagents like fluorine gas or other fluorinating agents.

    Amidation: The formation of the benzamide core by reacting an amine with a carboxylic acid derivative, such as an acid chloride or ester.

    Coupling Reaction: The final step involves coupling the fluorophenyl and nitrophenoxy intermediates under specific conditions, often using catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a metal catalyst or sodium borohydride.

    Substitution: The fluorine and nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives with various functional groups.

Scientific Research Applications

N-(4-fluorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine, nitro, and trifluoromethyl groups can enhance its binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-trifluoromethylphenyl)-2-furamide hydrate
  • 4-methyl-N-(3-trifluoromethylphenyl)benzamide hydrate
  • 2-chloro-N-(3-trifluoromethylphenyl)-acetamide hydrate

Uniqueness

N-(4-fluorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-fluorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F4N2O4/c21-14-4-6-15(7-5-14)25-19(27)12-1-8-16(9-2-12)30-18-10-3-13(20(22,23)24)11-17(18)26(28)29/h1-11H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVIUXOYZFUQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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